2-Oxohistidine
Beschreibung
Generation through Reactive Oxygen Species (ROS)
Reactive oxygen species are highly reactive molecules derived from oxygen, which are natural by-products of aerobic metabolism mdpi.com. Their interaction with biological molecules, including amino acids like histidine, can lead to significant oxidative modifications nih.gov.
The hydroxyl radical (•OH) is one of the most potent reactive oxygen species and is known to react with most biological molecules at diffusion-controlled rates acs.orgmdpi.com. The oxidation of histidine by hydroxyl radicals is a recognized pathway for the formation of 2-oxohistidine nih.gov. This reaction can be initiated by processes such as the Fenton reaction, where transition metals like iron react with hydrogen peroxide to produce hydroxyl radicals nih.govrsc.orgnih.gov.
Studies have demonstrated that the oxidation of histidine residues is a critical step for protein cross-linking when induced by hydroxyl radicals nih.gov. The •OH radical can attack the imidazole (B134444) ring of histidine, leading to the formation of radical intermediates that subsequently convert to more stable products, including this compound nih.goviaea.org.
Table 1: Key Reactive Species in Hydroxyl Radical-Mediated Histidine Oxidation
| Initiating Species | Key Intermediate | Final Product |
|---|
The formation of this compound can also proceed through the involvement of peroxyl radicals (ROO•) nih.gov. This pathway typically begins with the formation of a histidinyl radical, which can be generated by the abstraction of a hydrogen atom from the imidazole ring by an initiating radical species nih.govresearchgate.net.
This carbon-centered histidinyl radical is highly reactive and, in the presence of molecular oxygen, rapidly forms a peroxyl radical nih.govnih.govacs.org. This transient peroxyl radical intermediate is a key precursor that undergoes further reactions to yield the stable this compound product nih.gov. Experimental evidence using spin-trapping techniques has supported the formation of these transient peroxyl radicals during the oxidation process nih.gov.
Metal-Catalyzed Oxidation (MCO) Mechanisms
Metal-catalyzed oxidation (MCO) represents a major pathway for the site-specific oxidation of proteins and is a well-documented mechanism for generating this compound from histidine residues nih.govnih.gov. This process requires a specific combination of a transition metal ion, a reducing agent, and molecular oxygen nih.gov.
Transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), play a central catalytic role in the formation of this compound nih.govresearchgate.net. Histidine's imidazole side chain is an effective metal-chelating agent, allowing these metal ions to bind directly to or in close proximity to histidine residues in peptides and proteins rsc.orgmdpi.com. This binding localizes the subsequent oxidative chemistry to the specific histidine site nih.gov. The metal ion, once bound, facilitates the generation of a potent oxidizing species that attacks the imidazole ring nih.gov.
The MCO system is critically dependent on the presence of both reducing and oxidizing substrates. A reducing agent, such as ascorbate (B8700270) (vitamin C), is typically required to reduce the transition metal ion to its lower oxidation state (e.g., from Cu²⁺ to Cu⁺) nih.govnih.govnih.govacs.org. This reduced metal ion is the species that reacts with an oxidizing agent nih.gov.
Hydrogen peroxide (H₂O₂) often serves as the initial oxidizing agent in these systems nih.govnih.govnih.gov. The reduced metal ion (e.g., Cu⁺ or Fe²⁺) reacts with H₂O₂ in a Fenton-like reaction to generate a highly reactive species, such as the hydroxyl radical, which then oxidizes the nearby histidine residue nih.govnih.gov. Ascorbate can play a dual role, not only by reducing the metal ion but also by scavenging radicals, which helps to localize the oxidation to the metal-binding site nih.gov.
The formation of this compound via the MCO pathway is an oxygen-dependent process nih.govnih.gov. Molecular oxygen (O₂) is often the ultimate oxidizing agent. The reduced metal ion (e.g., Cu⁺) can donate an electron to O₂, generating an unidentified reactive oxygen species that immediately oxidizes the histidine ligand nih.gov. Experiments conducted under anaerobic conditions show significantly reduced or no formation of this compound, confirming the requirement for oxygen. Furthermore, studies using isotopically labeled oxygen (¹⁸O₂) have demonstrated that one atom of molecular oxygen is incorporated into the histidine ring to form the 2-oxo derivative researchgate.net. This provides direct evidence for the role of O₂ as the source of the oxygen atom in the final product nih.govresearchgate.net.
Table 2: Components of the Metal-Catalyzed Oxidation (MCO) System for this compound Formation
| Component | Example(s) | Role in the System |
|---|---|---|
| Transition Metal Ion | Copper (Cu²⁺), Iron (Fe²⁺) | Binds to histidine and catalyzes the reaction nih.govresearchgate.net. |
| Reducing Substrate | Ascorbate | Reduces the metal ion to its active state (e.g., Cu⁺) nih.gov. |
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C6H7N3O3 |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-oxoimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7N3O3/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
MWUSZYAURGSGRY-BYPYZUCNSA-N |
Isomerische SMILES |
C1=NC(=O)N=C1C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=NC(=O)N=C1CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Mechanistic Pathways of 2 Oxohistidine Formation
Radical Intermediates in 2-Oxohistidine Biogenesis
The initial step in the metal-catalyzed monooxygenation of histidine-containing compounds is the formation of a histidyl-imidazole radical. This process is thought to be initiated by the abstraction of a hydrogen atom from the C-2 position of the imidazole (B134444) ring. While the precise reactive species responsible for this hydrogen abstraction remains to be fully elucidated, evidence points towards the involvement of high-valent metal-oxo species in metal-catalyzed oxidation reactions.
The detection of these transient histidinyl radicals is challenging due to their short-lived nature. However, their existence has been inferred and studied through indirect methods. One effective technique is the use of spin-trapping reagents. These molecules react with the unstable radical to form a more stable radical adduct that can be detected and characterized using techniques such as mass spectrometry. This approach has provided crucial mechanistic details into the formation of this compound.
Following the formation of the initial histidinyl radical, the subsequent step in the aerobic environment of biological systems is the rapid reaction with molecular oxygen. This addition of O₂ to the carbon-centered histidinyl radical leads to the formation of a peroxyl radical intermediate.
The characterization of these peroxyl radicals is also challenging. However, their presence is supported by isotopic labeling studies. When the oxidation reaction is carried out in an atmosphere containing ¹⁸O₂, the resulting this compound incorporates the ¹⁸O isotope, confirming that the oxygen atom in the final product originates from molecular oxygen. This strongly indicates the involvement of a peroxyl radical intermediate in the reaction pathway. The peroxyl radical can then undergo further reactions, likely involving reduction and rearrangement, to yield the final this compound product.
Formation in Specific Protein and Peptide Contexts
The formation of this compound has been observed in a wide range of proteins and peptides, highlighting the susceptibility of histidine residues to oxidative damage. The specific context of the histidine residue within the larger molecule can influence its reactivity and the mechanism of oxidation.
Histidine residues in soluble proteins are often exposed to the aqueous environment and can be targets for metal-catalyzed oxidation. The formation of this compound has been documented in several soluble proteins, often leading to alterations in their structure and function.
Cu/Zn-Superoxide Dismutase (Cu/Zn-SOD): Inactivation of Cu,Zn-SOD by its product, hydrogen peroxide (H₂O₂), leads to the selective formation of this compound at the active site. Specifically, His-118 has been identified as a primary site of this modification. nih.gov The formation of this compound is believed to occur via active species generated within the copper-binding site of the enzyme. nih.gov
Vanadium Bromoperoxidase (V-BrPO): The irreversible inactivation of V-BrPO under turnover conditions at low pH is associated with the formation of this compound. acs.orgnih.gov This process requires bromide, hydrogen peroxide, and the enzyme, and is proposed to occur via reaction with oxidized bromine species rather than singlet oxygen. acs.orgnih.gov
Human Growth Hormone (hGH): Metal-catalyzed oxidation of hGH by an ascorbate (B8700270)/Cu(II)/O₂ system results in the site-specific oxidation of His18 and His21, located within the metal-binding site, to this compound. nih.gov Isotopic labeling has confirmed that the incorporated oxygen atom originates from molecular oxygen. nih.gov
Prion Protein (PrP): Histidine residues within the prion protein are susceptible to metal-catalyzed oxidation, which can lead to the formation of this compound. tandfonline.com This modification is considered a marker of oxidative stress and can affect the protein's structure and aggregation properties. tandfonline.comnih.gov
Ribonuclease A (RNase A): The oxidation of RNase A by peroxyl radicals can lead to the formation of this compound, among other oxidation products. nih.gov This modification can contribute to changes in the enzyme's structure and function. nih.gov
Small peptides, particularly those containing histidine, are also prone to oxidation to form this compound derivatives. Imidazole-containing dipeptides (IDPs) found in high concentrations in muscle and brain tissues are notable examples.
Carnosine, Anserine, and Homocarnosine: These dipeptides undergo metal-catalyzed oxidation to form their respective 2-oxo derivatives (2-oxo-carnosine, 2-oxo-anserine, and 2-oxo-homocarnosine). nih.govnih.govresearchgate.net Mechanistic studies indicate that this monooxygenation is mediated by the formation of a histidyl-imidazole radical followed by the addition of molecular oxygen. nih.govnih.govresearchgate.net The formation of these 2-oxo-IDPs has been observed in vivo and their levels can be influenced by oxidative stress. nih.gov
| Compound | Brain (pmol/mg protein) | Kidney (pmol/mg protein) | Muscle (pmol/mg protein) |
|---|---|---|---|
| 2-Oxo-carnosine | - | - | 4.8 |
| 2-Oxo-anserine | 0.11 | 7.0 | 30 |
| 2-Oxo-homocarnosine | 0.89 | Not Detected | Not Detected |
Data adapted from studies on mouse tissue homogenates. "-" indicates not reported or below the limit of detection in the cited source. nih.gov
Histidine residues in proteins associated with lipids, such as lipoproteins, are also susceptible to oxidation, which can have significant pathological consequences.
Generation During Halogenation Processes (e.g., Peptide Chlorination)
The formation of this compound can occur during halogenation processes, which involve the reaction of peptides and proteins with halogenating agents. A prominent example of such a process in biological systems is the chlorination mediated by hypochlorous acid (HOCl). nih.govnih.govnih.gov HOCl is a potent oxidizing and chlorinating agent produced by the enzyme myeloperoxidase (MPO) in neutrophils and other phagocytic leukocytes as part of the innate immune response to pathogens. nih.govnih.govmdpi.comresearchgate.netresearchgate.net However, excessive or misplaced production of HOCl during chronic inflammation can lead to the oxidative modification of host biomolecules, including proteins, contributing to tissue damage. nih.govnih.gov
Histidine residues within peptides and proteins are susceptible to attack by HOCl. nih.govnsf.govacs.org Previous research has suggested that the reaction between chlorine and peptide-bound histidine can lead to the formation of products such as 2-chlorohistidine and this compound. nsf.govacs.orgresearchgate.netnih.govacs.org The proposed mechanism involves the attack of HOCl on the imidazole ring of the histidine side chain. nih.govnih.gov
However, detailed studies on peptide chlorination have provided more nuanced insights into the reactivity of histidine and the resulting product distribution. Research indicates that, in terms of forming permanent covalent modifications, histidine is less reactive towards chlorine than five of the other seven chlorine-reactive amino acids, with a transformation timescale of hours to days. nsf.govresearchgate.netnih.govacs.org For instance, tyrosine residues react more rapidly with chlorine. researchgate.netnih.govacs.org
A comprehensive study evaluating the byproducts of peptide chlorination found that the dominant transformation product of peptide-bound histidine is not this compound, but rather β-cyanoalanine, which accounted for a molar yield of approximately 50% after 24 hours. nsf.govresearchgate.netnih.govacs.org In this study, while a chlorinated histidine intermediate was detected at low yields (maximum of ~5%), there was no significant evidence for the formation of this compound as a major product. acs.org These findings suggest that the pathway leading to β-cyanoalanine is the preferred route of degradation for histidine residues under these specific chlorinating conditions.
The table below summarizes the key findings regarding the products formed during the chlorination of a model peptide containing histidine.
| Product | Maximum Molar Yield (%) | Reaction Time for Max Yield | Reference |
|---|---|---|---|
| β-cyanoalanine | ~50% | 1 day | nsf.govresearchgate.netnih.gov |
| Chlorinated Histidine Intermediate | ~5% | Not Specified | nsf.govresearchgate.netnih.gov |
| Low-Molecular-Weight DBPs (e.g., trihalomethanes) | ≤7% | Not Specified | nsf.govresearchgate.netnih.gov |
| This compound | Not Significantly Detected | - | acs.org |
While direct, high-yield formation of this compound during peptide chlorination appears to be less significant than previously assumed, its presence in biological systems is well-established as a marker of general oxidative stress, often resulting from metal-catalyzed oxidation reactions. nih.govnih.gov The conditions of halogenation, including the specific reactive species and the local environment of the histidine residue within a protein's three-dimensional structure, likely play a crucial role in determining the final distribution of oxidation and chlorination products.
Biological and Functional Implications of 2 Oxohistidine Modification
Role as a Biomarker for Oxidative Damage
The formation of 2-oxohistidine is a direct consequence of the interaction between histidine residues and reactive oxygen species (ROS), particularly through metal-catalyzed oxidation. nih.govnih.gov This characteristic makes it a reliable biomarker for assessing the extent of oxidative damage to proteins in various biological systems. nih.gov
The presence of this compound has been identified in a variety of proteins and peptides that have been exposed to oxidative conditions in vitro. Its formation is a hallmark of protein modification by free radicals. nih.gov Sensitive detection methods, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), have been instrumental in identifying this compound in oxidized proteins. nih.govnih.gov
Research has demonstrated the formation of this compound in numerous proteins subjected to oxidative stress, including:
Copper/zinc–superoxide dismutase (Cu,Zn-SOD) nih.gov
Human relaxin nih.gov
Vanadium bromoperoxidase nih.gov
Human growth hormone nih.gov
Prion protein nih.gov
Furthermore, studies on animal models have confirmed the in vivo presence of this compound-containing dipeptides (2-oxo-IDPs) in various tissues. In mice, these have been ubiquitously detected in the brain, kidney, muscle, lung, heart, and liver, underscoring the widespread nature of this oxidative modification. nih.gov The table below summarizes the levels of 2-oxo-carnosine and 2-oxo-anserine detected in different mouse tissues. nih.gov
| Tissue | 2-oxo-carnosine (pmol/mg protein) | 2-oxo-anserine (pmol/mg protein) |
|---|---|---|
| Brain | 0.23 | 0.11 |
| Kidney | 2.1 | 7.0 |
| Muscle | 4.8 | 30 |
| Lung | N/A | 0.45 |
| Heart | N/A | 0.36 |
| Liver | N/A | 0.33 |
Modulation of Protein Structure and Function
The conversion of a histidine residue to this compound introduces significant changes to its chemical properties, which can, in turn, modulate the structure and function of the parent protein. nih.gov These alterations stem from changes in the charge state, hydrogen bonding capabilities, and metal-chelating affinity of the modified residue. nih.gov
The oxidation of the imidazole (B134444) ring of histidine to an imidazolone ring in this compound fundamentally alters its electronic properties. This modification leads to a decrease in the basicity of the side chain, with this compound exhibiting a lower proton affinity compared to histidine. acs.org Potentiometric titration studies on 2-oxo-IDPs revealed that the pKa values for the imidazole ring could not be determined, suggesting a significant alteration in the ionization state of the ring at neutral pH. nih.gov
The pattern of hydrogen bonding is also affected. A standard histidine residue can act as both a hydrogen bond donor (via the N-H of the imidazole ring) and an acceptor (via the lone pair of electrons on the other nitrogen). harvard.edu The introduction of a carbonyl group at the C-2 position in this compound changes the hydrogen bonding potential. The N-H groups of the imidazolone ring can still act as hydrogen bond donors, while the newly introduced oxygen atom of the carbonyl group can serve as a hydrogen bond acceptor. harvard.edulibretexts.org These changes can disrupt existing hydrogen bond networks within a protein or create new, non-native interactions, thereby impacting the protein's folded structure.
Histidine residues are frequently involved in the coordination of metal ions in metalloproteins due to the electron-donating capacity of the imidazole ring nitrogens. nih.gov The oxidation of histidine to this compound can significantly perturb this metal-binding ability. nih.gov The modification may lead to a diminished capacity for metal chelation, as suggested by the potential disappearance of Fe²⁺ chelation capacity in 2-oxo-IDPs. nih.gov
A notable example of this effect is seen in the bacterial peroxide sensor protein, PerR. berkeley.edunih.gov In Bacillus subtilis, PerR contains a regulatory metal-binding site involving histidine residues. berkeley.edunih.gov EPR experiments have shown that the oxidation of His91 to this compound leads to a significantly reduced affinity for the regulatory metal ion. In contrast, the oxidation of another histidine residue, His37, to this compound retains a significant affinity for the metal. berkeley.edunih.gov This demonstrates that the impact of this compound formation on metal chelation is context-dependent and can be influenced by the specific location of the residue within the protein structure. berkeley.edunih.gov Ultimately, the oxidation of either His37 or His91 in PerR prevents the protein from binding to DNA. berkeley.edunih.gov
One of the direct functional consequences is the inactivation of enzymes. For instance, the oxidative inactivation of glutamine synthetase has been linked to the modification of a single histidine residue to what was later identified as this compound. nih.gov This modification not only abolishes the enzyme's activity but also renders it more susceptible to proteolytic degradation, suggesting a role for this oxidative mark in protein turnover. nih.gov
Furthermore, the formation of this compound can promote protein aggregation. Metal-catalyzed oxidation of human relaxin, which results in the formation of this compound, has been shown to induce its aggregation and precipitation. nih.gov The introduction of the more polar this compound residue can disrupt the native hydrophobic and electrostatic interactions that maintain a protein's soluble, folded state, potentially exposing aggregation-prone regions. mdpi.com This link between oxidative modification of critical amino acids and protein aggregation is a recurring theme in the study of oxidative stress-related pathologies. mdpi.com
Specific Biological Functions of this compound
The modification of histidine to this compound is implicated in a range of specific biological functions, from sensing oxidative stress to contributing to the cell's antioxidant defenses and influencing metabolic pathways.
A prime example of this compound's function as a redox sensor is observed in the bacterial transcription factor PerR. nih.govnih.gov In Bacillus subtilis, PerR is a metal-dependent sensor of hydrogen peroxide (H₂O₂) that regulates genes responsible for peroxide defense nih.govnih.gov. Unlike many peroxide sensors that utilize cysteine residues, PerR senses H₂O₂ through the metal-catalyzed oxidation of histidine residues nih.govnih.gov.
PerR contains a regulatory metal-binding site that preferentially binds ferrous iron (Fe²⁺) nih.govnih.gov. In the presence of H₂O₂, the bound Fe²⁺ catalyzes the oxidation of one of two specific histidine residues, His37 or His91, to this compound nih.govnih.govresearchgate.net. This oxidation event leads to a conformational change in the PerR protein, which in turn prevents it from binding to DNA nih.govresearchgate.net. The dissociation of PerR from the DNA derepresses the expression of genes involved in the oxidative stress response. This mechanism allows the bacterium to rapidly respond to and counteract the damaging effects of hydrogen peroxide nih.gov. The crystal structure of the oxidized PerR protein confirms the presence of a this compound residue at position 37 nih.govresearchgate.net.
Beyond its role in specific sensor proteins, this compound, particularly in the form of 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs), plays a direct role in cellular antioxidant defenses. Dipeptides such as carnosine and anserine, which are abundant in muscle and nerve tissues, are known for their antioxidant properties. Recent research has revealed that their oxidized derivatives, such as 2-oxo-carnosine and 2-oxo-anserine, exhibit even greater antioxidant capacity nih.govresearchgate.netnih.gov.
Multiple in vitro assays have demonstrated that 2-oxo-IDPs are more potent radical scavengers than their precursor dipeptides nih.govresearchgate.netnih.gov. This suggests that the conversion of IDPs to 2-oxo-IDPs is a critical step in their antioxidant function nih.govresearchgate.net. The enhanced antioxidant activity of 2-oxo-IDPs indicates that they can effectively neutralize free radicals, thereby protecting cellular components from oxidative damage. The formation of these compounds in vivo suggests a revised understanding of how imidazole-containing dipeptides exert their protective effects, with the 2-oxo form being a key functional product wpunj.edu.
| Compound | Antioxidant Capacity (TEAC, µmol TE/mmol) - DPPH Assay | Antioxidant Capacity (TEAC, µmol TE/mmol) - FRAP Assay | Antioxidant Capacity (TEAC, µmol TE/mmol) - ORAC Assay |
|---|---|---|---|
| Carnosine | Low | Low | Low |
| 2-Oxo-carnosine | High | High | High |
| Anserine | Low | Low | Low |
| 2-Oxo-anserine | High | High | High |
This table provides a qualitative comparison of the antioxidant capacities of imidazole-containing dipeptides and their 2-oxo derivatives based on data from various assays. TEAC (Trolox Equivalent Antioxidant Capacity) is a common measure of antioxidant strength.
The formation of this compound is intrinsically linked to the metabolism of histidine, particularly under conditions of oxidative stress nih.gov. While not a direct regulator in the classical sense of an allosteric effector, the generation of this compound and its derivatives reflects a shift in metabolic processes towards mitigating oxidative damage. The catabolism of histidine can lead to various products, and the oxidation to this compound represents a pathway that becomes more prominent when the cellular redox balance is disturbed nih.govmdpi.com.
The presence of this compound can be seen as an indicator of oxidative stress, potentially signaling the need for metabolic adjustments. For instance, the increased production of 2-oxo-IDPs suggests a diversion of histidine and its derivatives towards antioxidant functions researchgate.net. Furthermore, the degradation of this compound can produce ring-opened products such as aspartate and aspartylurea, feeding back into central metabolic pathways nih.gov. The interaction of this compound-binding proteins with components of oxoacid metabolism and carbon metabolism further suggests a link between this modification and the broader metabolic state of the cell nih.gov.
Cellular Responses to this compound Modification
The presence of this compound-modified proteins elicits specific cellular responses aimed at managing these altered biomolecules. These responses include recognition mechanisms and pathways for protein turnover and degradation.
The cell possesses mechanisms to recognize and respond to post-translational modifications, including non-enzymatic ones like this compound formation nih.gov. It is hypothesized that cells have evolved specific factors to recognize this modification, distinguishing it from native histidine nih.gov. The conversion to this compound alters the charge, hydrogen bonding potential, and metal-chelating properties of the histidine side chain, providing a basis for specific recognition nih.gov.
A study utilizing E. coli proteome chips identified several proteins that specifically interact with peptides containing this compound nih.gov. These interacting proteins were found to be enriched in functions related to redox processes and oxoacid metabolism, suggesting a coordinated cellular response to this oxidative modification nih.gov. This research points to the existence of a "reader" system for this compound that can translate the presence of this modification into downstream cellular actions nih.gov.
The formation of this compound is an irreversible modification that often serves as a marker for protein damage, targeting the modified protein for degradation nih.govnih.govmdpi.com. Oxidatively damaged proteins are typically removed by cellular proteolytic systems to prevent the accumulation of dysfunctional and potentially toxic protein aggregates nih.gov.
The primary pathway for the degradation of oxidized proteins, including those with this compound, appears to be the 20S proteasome, which can act in an ATP- and ubiquitin-independent manner nih.gov. This contrasts with the more common ubiquitin-proteasome system that targets many other proteins for degradation thermofisher.compurdue.edu. The recognition of oxidized proteins by the 20S proteasome is thought to be based on the increased surface hydrophobicity and unfolding that often accompany oxidative modifications aepromo.org. By efficiently removing proteins marked with this compound and other oxidative modifications, the cell maintains protein homeostasis and mitigates the detrimental effects of oxidative stress nih.govthermofisher.com.
Involvement in Oxygen-Sensitive Environmental Responses
The formation of this compound is a significant post-translational modification that plays a crucial role in how organisms sense and respond to changes in their oxygen environment, particularly conditions of oxidative stress. This modification acts as a molecular switch or a damage marker, enabling cells to adapt to fluctuating levels of reactive oxygen species (ROS). Research suggests that proteins containing this compound are involved in redox processes and central metabolic pathways, positioning this modification as a key sensor for oxidative stress. nih.gov The conversion of a histidine residue to this compound is an irreversible process involving the insertion of an oxygen atom, which alters the residue's charge, hydrogen-bonding capability, and metal-chelating affinity, thereby potentially having serious impacts on protein structure and function. nih.gov
A primary and well-documented example of this compound's role in oxygen sensing is found in the bacterial peroxide-sensing repressor, PerR. nih.govnih.gov In organisms like Bacillus subtilis, PerR regulates the expression of genes involved in defending against oxidative stress. researchgate.net The protein utilizes a metal-catalyzed oxidation mechanism to sense the presence of hydrogen peroxide (H₂O₂). nih.gov
Detailed Research Findings: The PerR Mechanism
The PerR protein is a metal-dependent transcription factor that, in its reduced state, binds to DNA and represses the transcription of antioxidant genes. researchgate.net The sensing mechanism involves the following steps:
Metal Binding: PerR contains a regulatory site that can bind a metal ion, typically iron (Fe²⁺) or manganese (Mn²⁺). researchgate.net
H₂O₂ Reaction: In the presence of H₂O₂, the bound iron facilitates a Fenton-like reaction, generating highly reactive oxygen species in close proximity to the protein's histidine residues. nih.gov
Histidine Oxidation: This site-specific reaction leads to the oxidation of one of two key histidine residues, His37 or His91, converting it into this compound. researchgate.net
Functional Change: The formation of this compound at either of these positions prevents PerR from binding to DNA. This releases the repression of target genes, allowing the cell to mount a defense against the peroxide stress. researchgate.net
Structural and functional studies have revealed that the oxidation of either His37 or His91 is sufficient to abolish DNA binding, although the impact on metal affinity differs between the two sites. The crystal structure of oxidized PerR clearly shows the presence of a this compound residue at position 37. researchgate.net While the oxidation of His91 significantly reduces the protein's affinity for the regulatory metal ion, the oxidation of His37 does not have as pronounced an effect on metal binding. researchgate.net Despite this difference, the outcome for gene regulation is the same.
| PerR State | Modification | Regulatory Metal Affinity | DNA Binding Ability | Effect on Gene Expression |
|---|---|---|---|---|
| Reduced (Inactive Sensor) | Histidine | High | Active (Binds DNA) | Repression of antioxidant genes |
| Oxidized (Active Sensor) | This compound at His37 | Retained | Inactive (Cannot bind DNA) | Derepression of antioxidant genes |
| Oxidized (Active Sensor) | This compound at His91 | Considerably Reduced | Inactive (Cannot bind DNA) | Derepression of antioxidant genes |
This compound as a General Marker of Environmental Stress
Beyond its specific role in bacterial transcription factors, this compound is recognized as a more general biological marker for protein damage resulting from oxidative stress. wikipedia.orgnih.gov Its presence in vivo has been confirmed through the detection of this compound-containing dipeptides (2-oxo-IDPs) in various mouse tissues. nih.govwpunj.edu
Notably, studies on a mouse model of sepsis-associated encephalopathy (SAE), a condition characterized by a systemic inflammatory response and significant oxidative stress, revealed an enhanced production of these 2-oxo-IDPs in the brain. nih.govresearchgate.net This finding directly links a severe environmental stressor (systemic inflammation) to the increased formation of this compound, highlighting its role as a biomarker of oxidative damage in pathological states. nih.gov
| Condition | Biomarker Measured | Tissue | Key Finding | Implication |
|---|---|---|---|---|
| Control | 2-Oxo-IDPs | Brain | Basal levels detected | 2-oxo-IDPs are present under normal physiological conditions. |
| SAE Model (LPS Injection) | TBARS (Oxidative Stress Marker) | Brain | Significantly increased levels | Confirms a state of high oxidative stress in the brain. |
| SAE Model (LPS Injection) | 2-Oxo-IDPs | Brain | Enhanced production | Links systemic inflammation and oxidative stress to increased this compound formation in vivo. nih.govresearchgate.net |
Furthermore, the formation of this compound may not solely be a marker of damage but also part of a functional antioxidant response. In studies using human neuroblastoma cells, the intracellular production of 2-oxo-carnosine following exposure to H₂O₂ was associated with a significant inhibition of cytotoxicity. nih.govwpunj.edu This suggests that the monooxygenation of histidine-containing dipeptides to form 2-oxo derivatives is a protective mechanism, with 2-oxo-carnosine exhibiting better antioxidant activity than endogenous antioxidants like glutathione and ascorbate (B8700270). nih.govresearchgate.net The mechanism is thought to involve the formation of a histidyl-imidazole radical followed by the addition of molecular oxygen, effectively scavenging ROS. nih.govresearchgate.net
Advanced Methodologies for Synthesis and Generation of 2 Oxohistidine Analogs
Chemical Synthesis Approaches for 2-Oxohistidine Monomers
The generation of this compound, a significant biomarker for oxidative stress, has been a focal point of chemical research due to its role in various physiological and pathological processes. nih.govnih.govnih.gov The development of efficient and high-yield synthetic routes is crucial for advancing the study of this non-enzymatic post-translational modification. nih.gov
Optimized Metal-Catalyzed Oxidation Protocols for Enhanced Yield
Metal-catalyzed oxidation (MCO) stands as a primary method for the synthesis of this compound from histidine. nih.govnih.govresearchgate.net This process often utilizes a free radical-generating system, such as a combination of a metal ion (typically copper or iron) and a reducing agent like ascorbate (B8700270), in the presence of oxygen. nih.govamericanpeptidesociety.org The reaction mechanism involves the generation of reactive oxygen species that selectively oxidize the imidazole (B134444) ring of histidine at the C2 position. nih.gov
Early protocols for the synthesis of this compound reported low yields, which hindered further biochemical and biophysical studies. nih.govresearchgate.net However, significant improvements have been achieved through the optimization of reaction conditions. Researchers have demonstrated that by adjusting reagent ratios and pH, the yield of this compound can be increased more than tenfold. nih.gov
One key optimization involves increasing the concentrations of the reagents and removing phosphate (B84403) buffer from the reaction mixture. researchgate.net For instance, in a Cu(2+)/ascorbate/O2 system, increasing the concentration of sodium ascorbate not only facilitates the reaction but also helps maintain the pH in the optimal range of 7.0-7.5, thus eliminating the need for an additional buffer. researchgate.net These optimized conditions have led to a substantial increase in the conversion of N-protected histidine derivatives to their 2-oxo counterparts, with yields improving from less than 5% to approximately 50%. researchgate.net
| Parameter | Reported Conditions | Optimized Conditions |
|---|---|---|
| [N-benzoyl-L-histidine] | 50 mM | 10 mM |
| Catalyst System | Cu(2+)/ascorbate/O2 in phosphate buffer | Cu(2+)/ascorbate/O2 in water |
| [CuSO4] | 0.5 mM | 1 mM |
| [Sodium Ascorbate] | 5 mM | 200 mM |
| Buffer | 50 mM Sodium Phosphate (pH 7.2-7.4) | None |
| Temperature | Not specified | 50°C |
| Reaction Time | Not specified | 24 hours |
| Conversion Yield | <5% | ~50% |
Strategies for Homogeneous Modification and Purification
Achieving homogeneous modification and high purity of this compound is essential for its use in further applications. Following the synthesis, purification is typically accomplished using chromatographic techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) has proven to be an effective method for isolating this compound and its derivatives from the reaction mixture. americanpeptidesociety.org
The purification strategy often involves the use of a C18 column and a gradient elution system. For example, N-benzoyl-L-2-oxohistidine can be eluted using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). researchgate.net The successful purification allows for the isolation of the desired product in high purity, which can then be characterized by mass spectrometry to confirm its identity. researchgate.net The analysis of this compound-containing model peptides by liquid chromatography-tandem mass spectrometry has shown an increased retention time in reverse-phase chromatography, which is a characteristic feature that aids in its identification and purification. nih.gov
Peptide and Protein Engineering for Site-Specific Incorporation
The ability to incorporate this compound at specific sites within peptides and proteins is crucial for creating research tools to investigate the biological consequences of this oxidative modification.
Synthesis of this compound-Containing Peptides for Research Probes
The yield for the conversion of a single histidine residue in a peptide is typically around 10%, while for peptides with two histidine residues, the yield for the double modification drops to about 1%. researchgate.net Despite the lower yields compared to monomer synthesis, this method provides a viable route to obtaining homogeneously modified peptides for research purposes. nih.gov The purification of these modified peptides is generally achieved through semi-preparative HPLC. researchgate.net
| Peptide Type | Conversion Yield |
|---|---|
| Single Histidine Residue | ~10% |
| Two Histidine Residues (both oxidized) | ~1% |
Application of Solid-Phase Peptide Synthesis (SPPS) for Modified Peptide Construction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a peptide of a desired sequence. nih.gov The incorporation of modified amino acids like this compound into SPPS can be approached in two main ways: post-synthetic modification or the use of a pre-synthesized, protected this compound monomer.
The post-synthetic modification approach involves synthesizing the peptide with a standard histidine residue using conventional Fmoc or Boc chemistry. americanpeptidesociety.orgaltabioscience.com After the peptide has been assembled on the solid support, the histidine residue is then oxidized on-resin using the metal-catalyzed oxidation methods described previously. However, the harsh conditions of MCO can potentially lead to side reactions and degradation of the peptide.
A more elegant and controlled approach is the direct incorporation of a protected this compound building block during SPPS. The availability of monomers such as Fmoc-L-His(2-Oxo)-OH facilitates the direct inclusion of this compound into the growing peptide chain. iris-biotech.de This method offers precise control over the location of the modification and avoids the potential for non-specific oxidation of other residues. The use of such a building block requires careful consideration of the protecting group strategy to ensure its stability throughout the synthesis and its selective removal during the final cleavage and deprotection steps. peptide.comiris-biotech.de
Native Chemical Ligation (NCL) for Assembly of Longer Modified Proteins
For the synthesis of larger proteins containing this compound, Native Chemical Ligation (NCL) offers a powerful strategy. nih.govspringernature.com NCL involves the reaction between two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue, to form a native peptide bond at the ligation site. chemistryviews.org
To assemble a larger protein containing this compound, a peptide fragment containing the modification can be synthesized using the methods described above (either by post-synthetic oxidation or direct incorporation via SPPS). This fragment can then be ligated with other synthetic or recombinantly expressed peptide fragments.
Preparation of Purified Peptide Probes and Antigens for Interactome Studies
The investigation of the this compound interactome relies on the availability of highly purified peptide probes and antigens containing this specific oxidative modification. nih.gov The generation of these tools is challenging due to the difficulties in achieving efficient and specific synthesis of this compound. nih.govsigmaaldrich.com However, advanced methodologies, particularly optimized metal-catalyzed oxidation (MCO), have enabled the production of sufficient quantities of homogeneously modified peptides for subsequent interaction studies. researchgate.netnih.gov
A key strategy for synthesizing this compound-containing peptides involves the targeted oxidation of histidine residues within a predefined peptide sequence. researchgate.net The copper/ascorbate system (Cu²⁺/ascorbate/O₂) has been identified as an effective MCO system for this conversion. researchgate.net Researchers have significantly improved the efficiency of this method, increasing the yield by more than tenfold compared to previously reported conditions. nih.govsigmaaldrich.com This optimization was crucial for producing peptide probes with 100% this compound modification, which are essential for minimizing ambiguous results in interactome screening. researchgate.netnih.gov
The optimization process involves adjusting reagent ratios and eliminating buffer substances that can interfere with the reaction. researchgate.net For instance, removing phosphate buffer and increasing the concentrations of sodium ascorbate and Cu²⁺ were found to dramatically improve the conversion yield of a model compound from less than 5% to approximately 50%. researchgate.net
Detailed Research Findings
In a notable application, three different 13-mer peptides were synthesized and subsequently oxidized to serve as probes for interactome analysis. researchgate.netnih.govresearchgate.net The histidine residue in each peptide was strategically placed in the middle to mimic its position in native proteins. researchgate.net The successful conversion to this compound was confirmed by a characteristic +16 Da mass shift in mass spectrometry analysis, corresponding to the addition of a single oxygen atom. researchgate.net
The table below summarizes the model peptides used for the generation of this compound probes.
| Peptide ID | Sequence | Calculated MW (Unmodified) | Calculated MW (Oxidized, +16 Da) |
| AG | AGAQVAH GNEVAG | 1297.4 Da | 1313.4 Da |
| SE | SEAGVNH GSAGQA | 1283.3 Da | 1299.3 Da |
| IA | IAAGVNH GSAGQA | 1295.4 Da | 1311.4 Da |
H denotes the histidine residue targeted for oxidation. researchgate.netnih.gov
Following the MCO reaction, the purification of the oxidized peptides is a critical step to ensure the quality of the probes. researchgate.net Semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 reversed-phase column is a standard method for purifying the crude reaction mixture. researchgate.net The successful separation of this compound-containing peptides is facilitated by their increased retention time in reverse-phase chromatography compared to their unmodified counterparts, a result of the increased hydrophobicity of the this compound residue. nih.govresearchgate.net
The purified peptides are then characterized extensively. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool used to confirm the identity and purity of the probes. nih.govsigmaaldrich.com The stability of the this compound modification under electrospray ionization and collision-induced dissociation conditions makes this analysis feasible and reliable. nih.govsigmaaldrich.com For interactome studies, such as those using E. coli proteome microarrays, the purified peptide probes are typically conjugated to a fluorophore (e.g., DyLight 550) to enable detection of binding events. nih.gov These fluorescently labeled probes have been successfully used to screen thousands of proteins to identify specific interactors of this compound, demonstrating the efficacy of this preparation strategy for advancing the study of this post-translational modification. nih.govnih.gov
Sophisticated Analytical Techniques for 2 Oxohistidine Characterization and Detection
Mass Spectrometry (MS)-Based Approaches
Quantitative Mass Spectrometry Methods for 2-Oxohistidine and its Derivatives
Mass spectrometry (MS) has become indispensable for the identification and quantification of modified peptides and amino acids, including this compound. Its ability to accurately measure mass-to-charge ratios allows for the specific detection of molecules with altered chemical compositions due to oxidation.
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate quantitative technique that utilizes isotopically labeled internal standards. For this compound analysis, stable isotope-labeled analogues are synthesized and added to samples at a known concentration. These labeled standards co-elute with their endogenous counterparts during chromatographic separation and are detected by mass spectrometry. By comparing the signal intensity of the endogenous analyte to that of the labeled standard, precise quantification can be achieved, compensating for variations in sample preparation, extraction efficiency, and instrument response mdpi.comnih.gov. This method has been successfully applied to quantify 2-oxo-imidazole-containing dipeptides, which are derivatives of this compound, achieving detection levels in the femtomole (fmol) range mdpi.comnih.gov.
Table 1: Performance Metrics for SIDMS in this compound Derivative Analysis
| Analyte Group | Detection Level (LOD/LOQ) | Method Basis | Reference |
| 2-Oxo-imidazole dipeptides | fmol range | HPLC-ESI-MS/MS with SID | mdpi.comnih.gov |
| This compound-containing peptides | fmol range | LC-MS/MS with stable isotope dilution |
Multiple Reaction Monitoring (MRM) is a targeted tandem mass spectrometry (MS/MS) approach that offers exceptional selectivity and sensitivity for quantifying specific compounds. In MRM, the mass spectrometer is programmed to monitor specific precursor ions (parent ions) and their corresponding characteristic product ions (fragment ions). For this compound and its derivatives, this involves selecting a specific transition (e.g., from a parent ion of this compound to a characteristic fragment ion) that is unique to the analyte mdpi.comnih.govresearchgate.netmdpi.com. This targeted approach significantly reduces background noise and matrix effects, enabling the sensitive detection of this compound even in complex biological matrices. Studies have demonstrated the utility of MRM coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) for the precise quantification of 2-oxo-imidazole-containing dipeptides, with reported limits of quantification (LOQ) as low as 100 fmol on the column nih.gov.
Table 2: MRM Parameters and Performance for this compound Derivative Analysis
| Analyte Group | MRM Transition Example (Precursor → Product) | LOD/LOQ | Method Basis | Reference |
| 2-Oxo-IDPs (general) | Not specified, but specific transitions used | fmol range | LC-ESI-MS/MS | mdpi.com |
| 2-Oxo-IDPs (general) | Not specified, but specific transitions used | 100 fmol | LC-ESI-MS/MS | nih.gov |
| Carnosine/Anserine (related) | Not specified, but specific transitions used | ng/g range | UHPLC-MS/MS | mdpi.com |
Isotopic labeling, particularly with stable isotopes like oxygen-18 (¹⁸O), is a powerful strategy for elucidating the mechanisms of chemical reactions, including the oxidation of histidine. By conducting oxidation reactions in an environment enriched with ¹⁸O-labeled water or molecular oxygen, researchers can trace the origin of the oxygen atom incorporated into the this compound moiety researchgate.netnih.govacs.orgresearchgate.net. Mass spectrometry is then used to detect the mass shift corresponding to the incorporation of ¹⁸O atoms. This approach helps to confirm the site of oxygen addition and to differentiate between various oxidation pathways, providing critical insights into how reactive oxygen species interact with histidine residues to form this compound. For instance, ¹⁸O labeling has been employed in studies investigating histidine-histidine cross-links, where the incorporation of ¹⁸O atoms into newly formed peptide termini after enzymatic digestion helps confirm the structure of cross-linked peptides nih.govacs.org.
Chromatographic and Spectroscopic Methods
While mass spectrometry offers high specificity, chromatographic and spectroscopic techniques are essential for separating and initially detecting this compound from complex mixtures.
High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) has been a foundational method for the sensitive detection of this compound nih.govudel.eduresearchgate.net. This technique exploits the electrochemical activity of the this compound molecule. By passing the eluent from the HPLC column over an electrochemical detector, typically employing a glassy carbon electrode, the oxidation or reduction of this compound can be measured as a current udel.edu. This method is particularly valuable because this compound is not readily detectable by standard UV absorbance at typical protein analysis wavelengths, and HPLC-ECD provides a sensitive means to identify its presence in protein hydrolysates nih.govudel.edu. Detection is often performed at a potential of approximately 850 mV udel.edu.
Table 3: HPLC-ECD Parameters for this compound Detection
| Parameter | Value / Description | Reference |
| Detection Method | Electrochemical Detection (ECD) | nih.govudel.edu |
| Electrode Type | Glassy Carbon Electrode | udel.edu |
| Detection Potential | 850 mV | udel.edu |
| Column Types | Spherisorb ODS-2, YMC ODS-AQ C-18 | udel.edu |
| Mobile Phase Example | 50 mM NaCl, 0.1% TFA, 20% Methanol (isocratic elution) | udel.edu |
Traditional amino acid analysis (AAA) methods, typically involving ion-exchange chromatography or reverse-phase chromatography with pre- or post-column derivatization, have been adapted for the quantification of this compound nih.gov. Initially, this compound was not readily quantifiable by standard AAA of protein hydrolysates due to its instability under hydrolysis conditions. However, the development of procedures for stabilizing this compound, often through specific derivatization agents, has enabled its accurate measurement nih.gov. Common derivatization reagents used in conjunction with HPLC for amino acid analysis include o-phthaldialdehyde (OPA) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) nih.govacs.org. These methods allow for the sensitive detection of picomole amounts of this compound in protein hydrolysates nih.gov.
Table 4: Amino Acid Analysis Approaches for this compound
| Analytical Approach | Derivatization Reagent(s) | Chromatography Type | Key Advancement | Reference |
| Classical Ion Exchange Chromatography | o-Phthaldialdehyde (OPA) | Ion Exchange | Enables quantification after stabilization of this compound. | nih.gov |
| Reverse-Phase Chromatography | o-Phthaldialdehyde (OPA) | Reverse-Phase | Enables quantification after stabilization of this compound. | nih.gov |
| Reverse-Phase Chromatography | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Reverse-Phase | Enables quantification after stabilization of this compound. | nih.gov |
| Acid Hydrolysis followed by LC–MS analysis | AQC | LC–MS | Combined with MS for enhanced detection and quantification. | acs.org |
Compound List:
this compound
Histidine
2-Oxo-imidazole-containing dipeptides (2-oxo-IDPs)
Carnosine
Anserine
2-Oxo-carnosine
2-Oxo-anserine
2-Oxo-homocarnosine
2-Oxo-homoanserine
N-benzoylhistidine
N-benzoyl-2-oxo-histidine
β-alanine
β-alanyl-l-2-oxo-histidine
β-alanyl-3-methyl-l-2-oxo-histidine
N-acetyl-histidine (N-Ac-His)
N-acetyl-tyrosine (N-Ac-Tyr)
N-acetyl-phenylalanine (N-Ac-Phe)
N-acetyl-β-cyanoalanine
Research on 2 Oxohistidine Interacting Partners and Functional Networks
High-Throughput Screening Methodologies for Protein Interactome Analysis
To identify cellular proteins that specifically interact with the 2-oxohistidine side chain, high-throughput screening methods have been employed. nih.gov These techniques allow for the rapid and unbiased analysis of thousands of potential protein interactions simultaneously. nih.gov
A powerful tool for discovering protein interactomes is the proteome microarray. nih.govnih.gov In a key study, researchers utilized E. coli K12 proteome microarrays, which contain over 4,200 unique proteins spotted onto a solid surface. nih.govnih.gov To probe these arrays, chemically synthesized peptide probes containing a this compound residue were used. nih.govresearchgate.net This approach led to the identification of ten potential interacting proteins from the thousands screened on the E. coli proteome chip. nih.gov The combination of chemically engineered probes with proteome microarrays provides an efficient platform for discovering the interactomes of unusual post-translational modifications. nih.gov
Initial hits from high-throughput screens require validation using independent biophysical methods to confirm the interactions. nih.gov Fluorescence Polarization (FP) is a widely used solution-based technique for studying molecular interactions. nih.govnih.gov The principle of FP is based on the rotational speed of a fluorescently labeled molecule. nih.gov A small, fluorescently labeled molecule (like a peptide containing this compound) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. nih.gov Upon binding to a larger protein, the tumbling of the complex slows down significantly, leading to an increase in the polarization of the emitted light. nih.govresearchgate.net This change in polarization can be measured to confirm binding and determine binding constants. nih.govnih.gov In the study of this compound interactors, FP assays successfully validated the ten interacting proteins identified through the proteome microarray screening. nih.govnih.gov
Identification and Characterization of Specific this compound-Binding Proteins
The screening and validation process successfully identified a specific set of proteins that bind to this compound. nih.gov Analysis of these proteins revealed significant clustering in specific cellular functions and pathways, providing insight into the potential biological consequences of histidine oxidation. nih.gov
Of the ten interacting proteins identified in E. coli, nine were found to be involved in redox-related cellular functions. nih.govresearchgate.net This finding supports the hypothesis that this compound may act as a marker or sensor for oxidative stress. nih.gov The identified proteins participate in various metabolic processes that are closely linked to the cell's redox state. nih.gov
| Protein | Function | Connection to Redox/Metabolism |
|---|---|---|
| ThrS | Threonyl-tRNA synthetase | Hub protein in the functional network, essential for protein synthesis. nih.gov |
| Zwf | Glucose-6-phosphate dehydrogenase | Key enzyme in the pentose (B10789219) phosphate (B84403) pathway, produces NADPH. nih.gov |
| Eda | KHG/KDPG aldolase (B8822740) | Enzyme in the Entner-Doudoroff pathway. nih.gov |
| IlvA | Threonine deaminase | Involved in amino acid biosynthesis. nih.gov |
| GltA | Citrate synthase | First enzyme of the citric acid (TCA) cycle. |
| Mdh | Malate dehydrogenase | Enzyme in the citric acid (TCA) cycle. |
| SucA | 2-oxoglutarate dehydrogenase | Component of the TCA cycle. |
| AcnB | Aconitate hydratase 2 | Enzyme in the citric acid (TCA) cycle. |
| PfkA | 6-phosphofructokinase I | Key regulatory enzyme in glycolysis. |
| TalA | Transaldolase A | Enzyme of the pentose phosphate pathway. |
To further understand the functional significance of these interactions, a functional interaction network was constructed. nih.gov This network included the ten primary binding proteins and 26 "secondary interacting proteins" known to interact with at least three of the primary binders. nih.gov Analysis of this entire network of 36 proteins revealed a significant enrichment in proteins associated with oxidation-reduction processes. nih.govnih.gov Approximately 40% (15 out of 36) of the proteins in the network were related to these processes. nih.gov This enrichment strongly suggests that the cellular response to this compound formation is deeply integrated with redox homeostasis pathways. nih.gov
Beyond general oxidation-reduction processes, the functional network analysis also showed that the interacting proteins were enriched in pathways related to ion binding and carbon metabolism. nih.govnih.gov The connection to ion binding is notable, as histidine residues are often involved in chelating metal ions like copper and iron, and metal-catalyzed oxidation is the primary mechanism for this compound formation. nih.gov The link to carbon metabolism, particularly the citric acid cycle and pentose phosphate pathway, highlights that the proteins recognizing this oxidative modification are central to cellular energy and biosynthetic processes, which are themselves sources and targets of reactive oxygen species. nih.gov
Bioinformatic Analysis of Interacting Protein Networks
Bioinformatic approaches are crucial for interpreting the complex datasets generated from studies on this compound's interacting partners. These computational tools allow for the prediction of common structural features that mediate interactions and the elucidation of the broader functional context in which these interactions occur.
Prediction and Validation of Consensus Binding Motifs for this compound
The identification of proteins that specifically recognize and bind to this compound residues suggests the existence of a common binding motif within these interacting partners. Bioinformatic analysis of the amino acid sequences of these proteins can predict such consensus motifs.
One study identified ten bacterial proteins in E. coli that interact with this compound using chemically synthesized peptide probes on a proteome microarray. nih.gov Subsequent bioinformatic analysis of these ten proteins using the GLAM2 (Gapped Local Alignment of Motifs) tool revealed a consensus binding motif: [DS][VQ][DTE]A[YIL]X[AK][ARL][MV][ETK][LV][AYLF]E . researchgate.net This motif indicates the specific amino acids that are favored at each position within the binding site.
The identified interacting proteins from E. coli that share this consensus motif are detailed in the table below. nih.gov
| Protein | Gene | Description |
| Fructose-bisphosphate aldolase class 2 | fbaA | Enzyme in glycolysis and gluconeogenesis |
| Threonyl-tRNA synthetase | thrS | Enzyme involved in protein biosynthesis |
| Glucose-6-phosphate 1-dehydrogenase | zwf | Enzyme in the pentose phosphate pathway |
| 2-dehydro-3-deoxy-phosphogluconate aldolase | eda | Enzyme in the Entner-Doudoroff pathway |
| Threonine deaminase | ilvA | Enzyme in the biosynthesis of isoleucine |
| Dihydrolipoyl dehydrogenase | lpd | Component of several enzyme complexes |
| 6-phosphogluconate dehydrogenase, decarboxylating | gnd | Enzyme in the pentose phosphate pathway |
| Enolase | eno | Enzyme in glycolysis |
| Succinyl-CoA synthetase subunit alpha | sucD | Enzyme in the citric acid cycle |
| Malate dehydrogenase | mdh | Enzyme in the citric acid cycle |
This table presents the 10 validated this compound binding proteins from E. coli that were used to identify the consensus binding motif. nih.gov
Further structural analysis revealed that this consensus binding motif is typically located within α-helices and is exposed on the protein's surface, making it accessible for interaction. nih.govnih.gov Interestingly, this motif also appears to be present in the human protein S100A1, suggesting a potentially conserved mechanism for recognizing this compound across different species. nih.gov The validation of such predicted motifs is a critical step, often involving experimental techniques like fluorescence polarization assays to confirm the binding affinity of the identified proteins to this compound-containing peptides. nih.gov
Functional Network Analysis of the this compound Interactome
To understand the biological significance of this compound-protein interactions, it is essential to analyze the functional networks of the identified interacting partners. This "interactome" can be visualized and analyzed using bioinformatic tools like Cytoscape, with interaction data often sourced from databases such as the E. coli Interaction Database (EcID). nih.gov
In the study of the ten E. coli proteins that bind to this compound, a functional interaction network was constructed. nih.govnih.gov This analysis revealed that the interacting proteins are significantly enriched in biological processes related to:
Oxido-reduction processes
Ion binding
Carbon metabolism nih.gov
This enrichment is logical, given that this compound is a product of oxidative damage. nih.gov The network analysis also identified 26 "secondary interacting proteins," which are proteins known to interact with at least three of the ten primary this compound binders. nih.gov
Within this network, certain proteins emerged as "hubs," indicating a high number of connections and suggesting a central role in the cellular response to or management of this compound formation. nih.gov Four hub proteins were identified, as shown in the table below. nih.gov
| Hub Protein | Number of Interactions |
| Threonyl-tRNA synthetase (thrS) | >10 |
| Glucose-6-phosphate 1-dehydrogenase (zwf) | >10 |
| 2-dehydro-3-deoxy-phosphogluconate aldolase (eda) | 5-10 |
| Threonine deaminase (ilvA) | 5-10 |
This table highlights the four hub proteins identified in the functional interaction network of this compound binders and their approximate number of interactions within the constructed network. nih.gov
The functional network analysis demonstrated that 21 of the total 36 proteins (10 primary and 26 secondary interactors) are associated with oxoacid metabolism, a key pathway that regulates cellular energy metabolism, reducing power, and levels of reactive oxygen species (ROS). nih.gov This interconnected network underscores the potential role of this compound as a marker of oxidative stress and highlights a coordinated cellular system that may be involved in recognizing and responding to this specific type of protein damage. nih.govnih.gov
Advanced Research Perspectives and Unexplored Areas in 2 Oxohistidine Biology
Elucidation of Detailed Biotransformation and Repair Pathways for 2-Oxohistidine
The formation, or biotransformation, of histidine to this compound is a non-enzymatic process driven by oxidative stress. It is predominantly the result of metal-catalyzed oxidation (MCO), where redox-active metal ions like copper (Cu²⁺) or iron (Fe²⁺) react with hydrogen peroxide (H₂O₂) or other ROS. This reaction generates highly reactive species, such as the hydroxyl radical (HO•), which then attacks the imidazole (B134444) ring of a histidine residue.
The mechanism is thought to begin with an attack at the C-2 position of the imidazole ring, forming a hydroxyhistidinyl radical intermediate. This unstable intermediate is then further oxidized to the more stable this compound. Isotopic labeling studies have confirmed that the oxygen atom incorporated into the this compound structure originates from molecular oxygen (O₂). This process can occur on free histidine, but it is of greater biological consequence when it modifies histidine residues within peptides and proteins.
While the formation pathway is relatively well-understood, the existence of specific enzymatic repair pathways for this compound in proteins is a significant unexplored area. Unlike other forms of oxidative damage, such as methionine sulfoxide (B87167) which can be reversed by specific reductases, there is currently no definitive evidence for an enzyme that directly repairs a this compound residue back to histidine within a protein. The current understanding suggests that cells may not possess a direct repair mechanism, instead relying on the degradation of the entire damaged protein to manage this modification. The search for, or definitive ruling out of, such repair enzymes is a critical goal in understanding the cellular response to this form of oxidative damage.
Investigation of this compound Turnover Mechanisms in Cellular Systems
The turnover of this compound-containing proteins is a crucial aspect of cellular quality control. The accumulation of oxidatively damaged proteins is linked to aging and various pathologies, making their efficient removal essential for maintaining cellular homeostasis.
Research indicates that the primary mechanism for the removal of proteins containing this compound and other oxidative modifications is through proteasomal degradation. Notably, this process is often handled by the 20S proteasome in an ATP- and ubiquitin-independent manner. This suggests that severe oxidative modification can induce structural changes in proteins, such as partial unfolding, which exposes hydrophobic regions that are then recognized directly by the 20S proteasome core for degradation.
Studies on this compound-containing imidazole dipeptides (2-oxo-IDPs) like 2-oxo-carnosine in mouse models have shown that their levels can increase transiently under conditions of oxidative stress before returning to baseline. This observation points to the existence of efficient in vivo turnover and clearance mechanisms. While the degradation of entire proteins is a key pathway, the specific proteases or other enzymes involved in the catabolism of smaller 2-oxo-IDPs are still being investigated.
Furthermore, a key area of ongoing research involves identifying the specific cellular factors that recognize the this compound modification. A study using E. coli proteome chips identified ten proteins that preferentially bind to this compound-containing peptides. Intriguingly, nine of these proteins are involved in redox-related cellular functions, suggesting they may act as "readers" or sensors of this specific type of oxidative damage, potentially flagging the modified protein for degradation or initiating a broader stress response.
| Protein | Function | Potential Role in Turnover |
|---|---|---|
| Gor | Glutathione reductase | Sensor of redox imbalance, part of the antioxidant defense system. |
| YqjG | Glutathionyl hydroquinone (B1673460) reductase | Involved in detoxification pathways using glutathione. |
| HemE | Uroporphyrinogen decarboxylase | Involved in the biosynthesis of heme, a cofactor for antioxidant enzymes. |
| Zwf | Glucose-6-phosphate dehydrogenase | Supplies NADPH, a key reducing agent for antioxidant enzymes. |
| Eda | KHG/KDPG aldolase (B8822740) | Involved in carbon metabolism, which is linked to redox state. |
| IlvA | Threonine deaminase | Amino acid metabolism, potentially linked to stress responses. |
| ThrS | Threonyl-tRNA synthetase | Protein synthesis, may have secondary roles in stress sensing. |
| YbaK | Uncharacterized protein | Function unknown, potential novel reader of oxidative damage. |
| YheN | Uncharacterized protein | Function unknown, potential novel reader of oxidative damage. |
| YjgI | Uncharacterized protein | Function unknown, potential novel reader of oxidative damage. |
Cross-Talk and Interplay with Other Post-Translational Modifications
Post-translational modifications (PTMs) form a complex regulatory network where different modifications can influence one another. While this compound formation is a non-enzymatic PTM resulting from damage, its presence on a protein can potentially intersect with enzyme-mediated PTM signaling pathways like phosphorylation and ubiquitination.
The most direct form of interplay is antagonism, where the oxidation of a histidine residue could prevent it from being modified in other ways, or vice-versa. More complex is the potential for this compound to act as a signal that influences other PTMs. For example:
Ubiquitination: Ubiquitination is the canonical signal for protein degradation by the 26S proteasome. While severely oxidized proteins can be degraded by the 20S proteasome without ubiquitin, it is plausible that proteins with lower levels of this compound modification might be recognized by specific E3 ubiquitin ligases, triggering their ubiquitination and subsequent degradation. The presence of this compound could induce a conformational change that exposes a binding site for an E3 ligase or a recognition site (degron). This represents a potential crosstalk where a non-enzymatic damage event co-opts the enzymatic degradation machinery.
Phosphorylation: Phosphorylation is a key regulatory PTM that controls protein activity, localization, and stability. Crosstalk could occur if the histidine residue that is oxidized is near a phosphorylation site. The introduction of the polar carbonyl group in this compound could alter the local electrostatic environment, potentially affecting the ability of a kinase or phosphatase to act on a nearby serine, threonine, or tyrosine residue. Conversely, the phosphorylation status of a protein could alter its conformation and metal-binding properties, thereby influencing the susceptibility of a specific histidine residue to oxidation.
Direct experimental evidence for specific crosstalk events involving this compound is still limited, representing a frontier in PTM research. Unraveling these interactions is key to understanding how cells integrate signals of oxidative damage with their core regulatory and signaling networks.
Computational Modeling and Simulation of this compound Effects on Protein Dynamics and Function
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating how a specific modification like this compound impacts protein behavior at an atomic level. These simulations can model the dynamic movements of a protein over time, providing insights that are often difficult to obtain through experimental methods alone.
Future research in this area will likely focus on several key questions:
Functional Consequences: For enzymes, if the modified histidine is in or near the active site, simulations can model how this impacts substrate binding and catalysis. For instance, in the PerR protein, the oxidation of a key histidine to this compound prevents the protein from binding to DNA, acting as a molecular switch in response to hydrogen peroxide. Computational models can help generalize these findings by predicting the functional impact of this modification on a wide range of proteins.
Alteration of Protein-Protein Interactions: Many protein interactions are mediated by specific surface properties. Simulations can explore whether the presence of a this compound residue creates or disrupts a binding interface, potentially explaining how this modification might trigger recognition by quality control factors or interfere with normal cellular signaling.
By simulating both the unmodified and the this compound-containing versions of a protein, researchers can isolate the specific effects of this oxidative modification, providing a detailed mechanistic understanding of its biological consequences and guiding future experimental work.
Q & A
Basic Research Questions
Q. How is 2-oxohistidine detected and quantified in biological samples?
- Methodology : Detection typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the characteristic mass shift (−16 Da) caused by histidine oxidation. Reverse-phase chromatography shows increased retention times for this compound-containing peptides due to altered hydrophobicity . Amino acid analysis using ninhydrin or fluorometric assays can also quantify this compound after acid hydrolysis, though specificity requires validation against synthetic standards .
Q. What role does this compound play as a biomarker in oxidative stress studies?
- Mechanistic Insight : this compound is a stable marker of metal-catalyzed oxidation (MCO) in proteins, particularly under conditions involving reactive oxygen species (ROS) and transition metals (e.g., Cu²⁺/Fe³⁺). Its accumulation correlates with aging, neurodegenerative diseases (e.g., ALS), and cellular respiration byproducts .
Q. What experimental systems are used to study this compound formation in vitro?
- Protocol : Optimized Cu²⁺/ascorbate/O₂ reaction systems at pH 7.4–8.0 selectively oxidize histidine residues in peptides or proteins. Buffering with phosphate or Tris-HCl minimizes side reactions, achieving >10-fold yield improvements compared to earlier methods .
Advanced Research Questions
Q. What experimental strategies optimize the synthesis of this compound-containing peptides for structural studies?
- Synthesis Challenges : Traditional Fmoc-based solid-phase peptide synthesis struggles with this compound due to side-chain instability. Instead, post-synthetic oxidation of histidine residues in peptides using MCO systems (e.g., Cu²⁺/ascorbate) under controlled pH and stoichiometric ratios ensures uniform modification . Purification via HPLC and validation by LC-MS/MS are critical for obtaining high-purity probes .
Q. How do researchers validate protein interactions involving this compound using high-throughput methods?
- Screening Workflow : E. coli K12 proteome microarrays (>4,200 proteins) are probed with fluorescently labeled this compound peptides. Binding hits are filtered using thresholds (signal ≥1.5 standard deviations above controls, p < 0.05 in triplicate assays). Validation includes fluorescence polarization assays and determination of binding constants (Kd) .
Q. What contradictions exist regarding this compound’s stability versus its role in protein aggregation diseases?
- Data Reconciliation : While this compound is considered a stable oxidation product, its presence in SOD1 aggregates in ALS models suggests it may promote misfolding. This paradox is unresolved; hypotheses include microenvironment-specific instability (e.g., metal-rich neuronal tissues) or synergistic effects with other oxidative modifications .
Q. How can the biophysical properties of this compound be characterized to understand its impact on protein function?
- Analytical Techniques : Circular dichroism (CD) and nuclear magnetic resonance (NMR) reveal conformational changes in oxidized peptides. Electrospray ionization mass spectrometry (ESI-MS) confirms stability under fragmentation conditions, while molecular dynamics simulations predict altered hydrogen bonding and metal chelation .
Q. What are the challenges in distinguishing this compound from other oxidative modifications in proteomic datasets?
- Data Analysis : Similar mass shifts (e.g., −16 Da for this compound vs. −18 Da for asparagine deamidation) require high-resolution MS and isotopic labeling. Machine learning tools trained on synthetic peptide libraries improve identification accuracy in complex samples .
Methodological Considerations
- Critical Controls : Include non-oxidized peptide analogs in binding assays to exclude nonspecific interactions .
- Limitations : Amino acid analysis may underestimate this compound due to hydrolysis-induced degradation; LC-MS/MS with stable isotope-labeled internal standards is preferred for absolute quantification .
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